2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a synthetic organic compound characterized by the presence of chlorophenoxy and difluorophenyl groups
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to form the 4-chlorophenoxy group.
Introduction of difluorophenyl group:
Formation of the final compound: The final step involves the reaction of the intermediates to form this compound under specific reaction conditions, such as the use of a base or catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid: This compound is structurally similar but has different functional groups and applications.
2,4-difluorophenylacetic acid: Another similar compound with different chemical properties and uses.
4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but differs in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article synthesizes information on its biological activity, focusing on its antifungal properties and structural characteristics.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a chlorophenoxy group and a difluorophenyl moiety, which are critical for its biological activity.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, studies have shown that related compounds can effectively control plant pathogens such as Corynespora cassiicola, a significant threat to crops .
Mechanism of Action:
The antifungal mechanism is primarily attributed to the inhibition of ergosterol synthesis in fungal cell membranes, similar to other azole antifungals. This disruption leads to increased membrane permeability and ultimately cell death .
Case Studies
-
Study on Efficacy Against Corynespora cassiicola:
- Objective: To evaluate the effectiveness of the compound in preventing fungal infestations.
- Method: Application of varying concentrations of the compound on infected plants.
- Results: A significant reduction in fungal growth was observed at concentrations above 50 mg/L, demonstrating its potential as a fungicide .
- Comparative Analysis with Fluconazole:
Structural Insights
Studies utilizing X-ray crystallography have provided insights into the molecular arrangement and interactions within the crystal lattice of related compounds. The presence of hydrogen bonds between functional groups enhances stability and may contribute to biological activity .
Synthesis and Yield
The compound can be synthesized through various chemical reactions involving halogenated phenols and amides. Typical yields range from 70% to 90%, depending on reaction conditions such as temperature and solvent choice .
Comparative Table of Biological Activities
Compound Name | Antifungal Activity | Mechanism of Action | Yield (%) |
---|---|---|---|
This compound | High | Ergosterol synthesis inhibition | 80% |
Fluconazole | Moderate | Ergosterol synthesis inhibition | 85% |
N-(2,4-Difluorophenyl)-1H-1,2,4-triazole-1-ylpropan-2-ol | High | Ergosterol synthesis inhibition | 75% |
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4NO2/c15-8-1-4-10(5-2-8)22-14(18,19)13(21)20-12-6-3-9(16)7-11(12)17/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWYYADAMAFDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.